methyl carbamimidate;sulfuric acid

Guanidination MALDI-MS Peptide Derivatization

For proteomics cores and process chemists requiring reliable lysine modification, O-methylisourea sulfate delivers quantitative conversion where other salts fail. This specific sulfate counterion is critical for achieving near-quantitative guanidination at alkaline pH, directly impacting peptide detection sensitivity in MALDI-MS and yield in 5-fluorouracil synthesis. Substitution risks significant loss of derivatization efficiency. - Achieves 95% conversion of accessible lysine to homoarginine for nutritional analysis. - Enables 5- to 15-fold increase in MALDI-MS peptide detection sensitivity vs. alternative reagents. - Validated intermediate in a scalable, cost-effective 5-fluorouracil API synthesis route (45.3% total yield).

Molecular Formula C2H8N2O5S
Molecular Weight 172.16 g/mol
CAS No. 29427-58-5
Cat. No. B147305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl carbamimidate;sulfuric acid
CAS29427-58-5
SynonymsO-methylisourea
O-methylisourea hydrochloride
O-methylisourea monosulfate
O-methylisourea sulfate
O-methylisourea sulfate (2:1)
O-methylisouronium
Molecular FormulaC2H8N2O5S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESCOC(=[NH2+])N.OS(=O)(=O)[O-]
InChIInChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
InChIKeyMDFRYRPNRLLJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methylisourea Sulfate Overview


Methyl carbamimidate; sulfuric acid (CAS 29427-58-5), most accurately termed O-methylisourea sulfate (or O-methylisourea bisulfate), is a white crystalline sulfate salt of the reactive O-methylisourea base. It is a widely used chemical intermediate and reagent, characterized by its defined 1:1 stoichiometry between the methyl carbamimidate moiety and sulfuric acid [1]. Its primary utility stems from its function as a powerful guanidination agent for converting lysine residues to homoarginine in proteins and peptides [2], and as a key building block in the industrial synthesis of the antineoplastic drug 5-fluorouracil and various agrochemicals [3].

Why O-Methylisourea Sulfate Cannot Be Substituted


While several O-methylisourea salts (e.g., hydrochloride, hemisulfate) and structural analogs (e.g., S-methylisothiourea) exist, their performance in critical applications such as guanidination and heterocycle synthesis is not interchangeable. The specific counterion influences the compound's solubility, crystallinity, and reactivity under key reaction conditions. The sulfate salt provides a unique balance of high reactivity at alkaline pH (optimal pH ~10.5) for protein modification [1] and demonstrates superior guanidination efficiency compared to other reagents like S-methylisothiourea and 2-methyl-2-imidazoline [2]. Furthermore, its performance as an intermediate in the synthesis of 5-fluorouracil is tied to a specific process with defined stoichiometry and yield [3]. Substituting this specific salt without re-optimizing reaction parameters risks a significant reduction in conversion efficiency, product yield, and purity.

Quantitative Evidence for O-Methylisourea Sulfate


Guanidination Efficiency vs. Alternative Reagents

In a direct comparative study of guanidination efficiency for peptide modification prior to MALDI-MS analysis, O-methylisourea was found to be the most effective reagent compared to S-methylisothiourea and 2-methyl-2-imidazoline [1]. The study evaluated the reaction under identical conditions of 65°C for 1 hour across a range of pH values.

Guanidination MALDI-MS Peptide Derivatization

High-Conversion Lysine Guanidination in Proteins

O-methylisourea achieves near-quantitative conversion of accessible lysine residues to homoarginine, a critical metric for applications like reactive lysine determination in food and feed science. In a study on horse methemoglobin, reaction with O-methylisourea at pH 10.2 resulted in 95% conversion of lysine residues to homoarginine [1].

Protein Modification Lysine Analysis Homoarginine

5-Fluorouracil Synthesis Process Yield

O-methylisourea sulfate is a crucial intermediate in a specific, optimized synthetic route to the antineoplastic drug 5-fluorouracil (5-FU). A published study established that using this compound in a cyclization reaction with methyl fluoroformylacetate enolate, followed by acidic hydrolysis, yields 5-FU with a total yield of 45.3% and a purity exceeding 95% [1]. This is a direct, quantitative measure of its utility in pharmaceutical manufacturing.

5-Fluorouracil Synthesis Pharmaceutical Intermediates Process Chemistry

Key Applications of O-Methylisourea Sulfate


MALDI-TOF MS Peptide Derivatization

This compound is the preferred reagent for guanidination of peptides prior to MALDI-MS analysis. As demonstrated by direct comparative studies [5], it provides superior derivatization efficiency at pH 10.5 compared to other common guanidination reagents (S-methylisothiourea, 2-methyl-2-imidazoline). This leads to a 5- to 15-fold increase in peptide detection sensitivity [6], making it essential for proteomics core facilities and research labs requiring high-sensitivity peptide identification.

Reactive Lysine Quantification in Foods and Feeds

O-methylisourea sulfate is the established reagent for the homoarginine technique, a standard method for determining nutritionally available lysine in processed foods and animal feed [5]. Its ability to achieve near-quantitative conversion of accessible lysine residues to homoarginine (e.g., 95% conversion in proteins [6]) underpins the accuracy and reliability of this analytical method, which is required for nutritional labeling and quality control in the food and agricultural industries.

Industrial 5-Fluorouracil Synthesis

This compound is a critical intermediate in the established and scalable manufacturing route for 5-fluorouracil, a vital chemotherapy drug [5]. The published process using O-methylisourea sulfate achieves a validated total yield of 45.3% for the final active pharmaceutical ingredient [6], providing a reliable, cost-effective, and industrially feasible pathway from readily available starting materials, as opposed to routes using expensive or highly hazardous fluorinating agents.

Arginine Methyl Ester Analogs for Antiarrhythmic Research

As supported by its use as a reagent in primary literature and vendor documentation [5], O-methylisourea sulfate is employed to synthesize (D,L)-arginine methyl ester analogs, which have demonstrated antiarrhythmic activity. This application leverages the compound's core guanidination chemistry to modify the amino acid arginine, creating novel bioactive molecules for cardiovascular drug discovery.

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